

An In-depth Technical Guide on the Initial Toxicity Studies of (+)-Tetraconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Tetraconazole

Cat. No.: B135587

[Get Quote](#)

Disclaimer: Limited publicly available data exists for the specific toxicity of the (+)-**Tetraconazole** enantiomer. The following guide summarizes the initial toxicity studies conducted on racemic Tetraconazole, which is a mixture of its enantiomers. This information is provided as the best available proxy for understanding the potential toxicity of the (+)-enantiomer, supplemented with findings on the differential activity of the enantiomers.

Executive Summary

Tetraconazole is a triazole fungicide utilized for the control of powdery mildew.^[1] As a chiral compound, it exists in two enantiomeric forms: **(+)-Tetraconazole** and **(-)-Tetraconazole**. While research indicates that the **(R)-(+)-tetraconazole** enantiomer exhibits greater fungicidal activity than the **(S)-(-)-tetraconazole** form, comprehensive toxicity studies have predominantly been conducted on the racemic mixture.^[2] This guide provides a detailed overview of the initial toxicity profile of racemic tetraconazole, covering acute, sub-chronic, and genotoxicity studies. The primary target organs identified in toxicity studies are the liver and kidneys.^{[3][4]}

Acute Toxicity

Tetraconazole demonstrates low acute toxicity via oral, dermal, and inhalation routes of exposure.^{[1][3]}

Data Presentation: Acute Toxicity of Racemic Tetraconazole

Study Type	Species	Route	LD50/LC50	Toxicity Category	Reference
Acute Oral Toxicity	Rat (male)	Oral	1248 mg/kg bw	Low	[1]
Acute Oral Toxicity	Rat (female)	Oral	1031 mg/kg bw	Low	[1]
Acute Dermal Toxicity	Rat	Dermal	> 2000 mg/kg bw	Low	[1] [5]
Acute Inhalation Toxicity	Rat	Inhalation	> 3660 mg/m ³	Low	[1] [5]
Skin Irritation	Rabbit	Dermal	Not an irritant	-	[1] [3]
Eye Irritation	Rabbit	Ocular	Slight irritant	-	[1] [3]
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	-	[1] [3]

Experimental Protocols: Key Acute Toxicity Studies

- Acute Oral Toxicity (Up-and-Down Procedure):
 - Test System: Sprague-Dawley rats, typically 5-8 weeks old.
 - Methodology: Animals are fasted overnight prior to dosing. A single oral dose of tetriconazole is administered using a gavage needle. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. This method allows for the estimation of the LD50 with a reduced number of animals.
 - Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing. Body weight is recorded at regular intervals. A gross necropsy is performed on all animals at the end of the study.
- Acute Dermal Toxicity:

- Test System: New Zealand White rabbits.
- Methodology: A single dose of tetaconazole is applied to a shaved area of the back (at least 10% of the body surface area). The application site is covered with a gauze patch and an occlusive dressing for 24 hours.
- Observations: The animals are observed for signs of systemic toxicity and local skin reactions for 14 days.

Sub-Chronic Toxicity

Repeated exposure to tetaconazole in sub-chronic studies has identified the liver as a primary target organ.[\[1\]](#)[\[3\]](#)

Data Presentation: Sub-Chronic Toxicity of Racemic Tetaconazole

Study Duration	Species	Route	NOAEL	LOAEL	Key Findings	Reference
13-Week	Mice	Dietary	5 ppm	25 ppm	Increased liver weights, hepatocyte enlargement.	[1]
1-Year	Dogs	Dietary	90 ppm	360 ppm	Body weight loss, increased kidney weights.	[1] [4]
2-Year	Rats	Dietary	10 ppm (0.4 mg/kg bw/day)	-	-	[1] [6]

Experimental Protocols: Key Sub-Chronic Toxicity Study

- 90-Day Oral Toxicity Study in Rodents:
 - Test System: Wistar rats.
 - Methodology: Tetraconazole is administered daily in the diet at various concentrations to different groups of animals for 90 days. A control group receives the vehicle diet.
 - Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.
 - Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and a comprehensive histopathological examination of tissues is conducted.

Genotoxicity

Standard genotoxicity assays indicate that tetraconazole is not mutagenic or genotoxic.[\[1\]](#)[\[4\]](#)[\[6\]](#)

Data Presentation: Genotoxicity of Racemic Tetraconazole

Assay	Test System	Result	Reference
Ames Test	<i>S. typhimurium</i>	Not Mutagenic	[1]
In vitro Chromosome Aberration	Human Lymphocytes	Negative	[4]
In vivo Micronucleus Assay	Mouse Bone Marrow	Negative	[4]

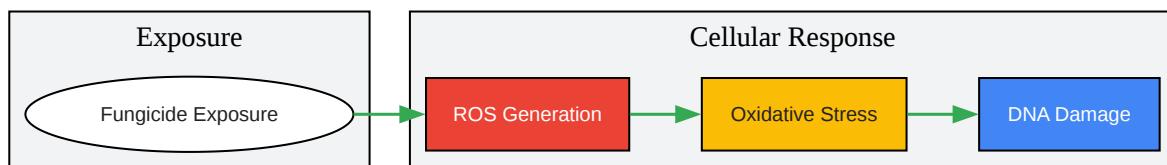
Experimental Protocols: Key Genotoxicity Assays

- Bacterial Reverse Mutation Assay (Ames Test):
 - Test System: Various strains of *Salmonella typhimurium* and *Escherichia coli* with and without metabolic activation (S9 mix).
 - Methodology: The tester strains are exposed to tetraconazole at a range of concentrations. The number of revertant colonies (mutated back to a prototrophic state) is

counted and compared to the control.

- Interpretation: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.[\[7\]](#)
- In Vitro Mammalian Chromosomal Aberration Test:
 - Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.
 - Methodology: Cells are exposed to tetaconazole with and without metabolic activation. After a suitable treatment period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.
- In Vivo Mammalian Erythrocyte Micronucleus Test:
 - Test System: Rodents, typically mice or rats.
 - Methodology: Animals are dosed with tetaconazole, usually via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points, and immature erythrocytes are analyzed for the presence of micronuclei.

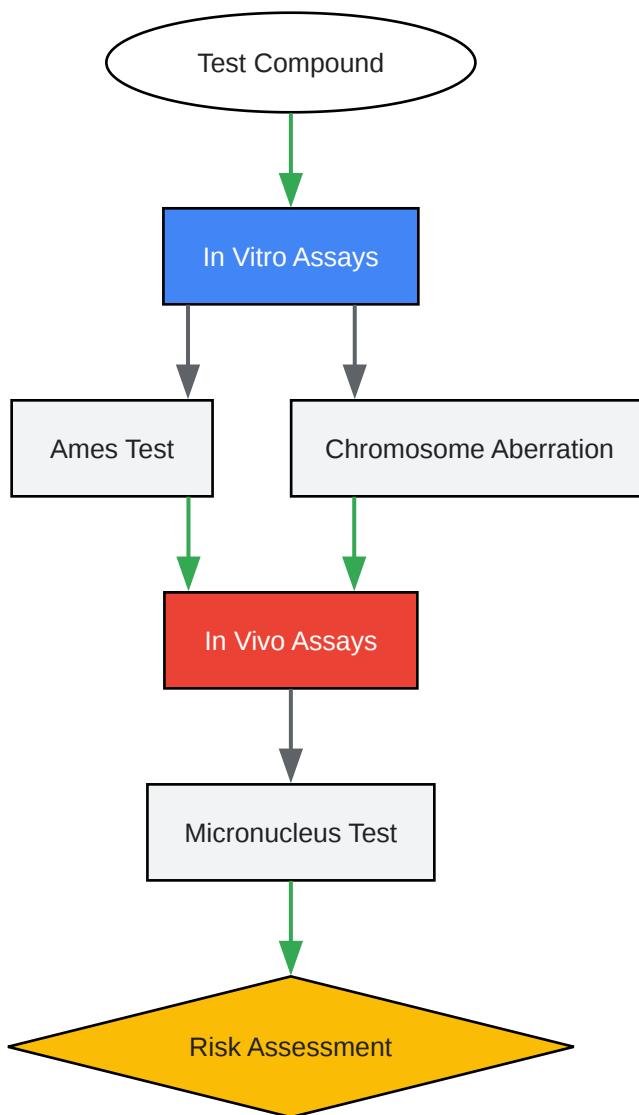
Enantiomer-Specific Information


While comprehensive toxicity data for **(+)-Tetaconazole** is lacking, studies on its fungicidal activity and environmental fate provide important context.

- Fungicidal Activity: The **(R)-(+)-tetaconazole** enantiomer has been shown to have a significantly higher fungicidal activity against certain plant pathogens compared to the **(S)-(-)-tetaconazole** enantiomer.[\[2\]](#)
- Stereoselective Degradation: Environmental degradation of tetaconazole can be stereoselective, with different enantiomers degrading at different rates in various environmental compartments.[\[2\]](#)

Mechanism of Action and Signaling Pathways

The primary mechanism of action for triazole fungicides like tetraconazole is the inhibition of ergosterol biosynthesis in fungi.[3][8] While the direct toxicological mechanism in mammals is not fully elucidated, it is known that some triazoles can be hepatotoxic.[3] One proposed mechanism for triazole-induced genotoxicity is through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[7]


Diagram: Fungicide-Induced Oxidative Stress Pathway

[Click to download full resolution via product page](#)

Caption: Fungicide-induced oxidative stress pathway leading to DNA damage.

Diagram: General Experimental Workflow for Genotoxicity Assessment

[Click to download full resolution via product page](#)

Caption: A general workflow for assessing the genotoxicity of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Enantioselective effects of the chiral fungicide tetaconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Federal Register :: Tetraconazole; Pesticide Tolerances [federalregister.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fsc.go.jp [fsc.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacodynamics and Toxicity of Terconazole_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Initial Toxicity Studies of (+)-Tetraconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135587#initial-toxicity-studies-of-tetraconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com